

# Application Notes and Protocols for GSK2983559 Free Acid IC50 Determination

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## Compound of Interest

Compound Name: GSK2983559 free acid

Cat. No.: B607819

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## Introduction

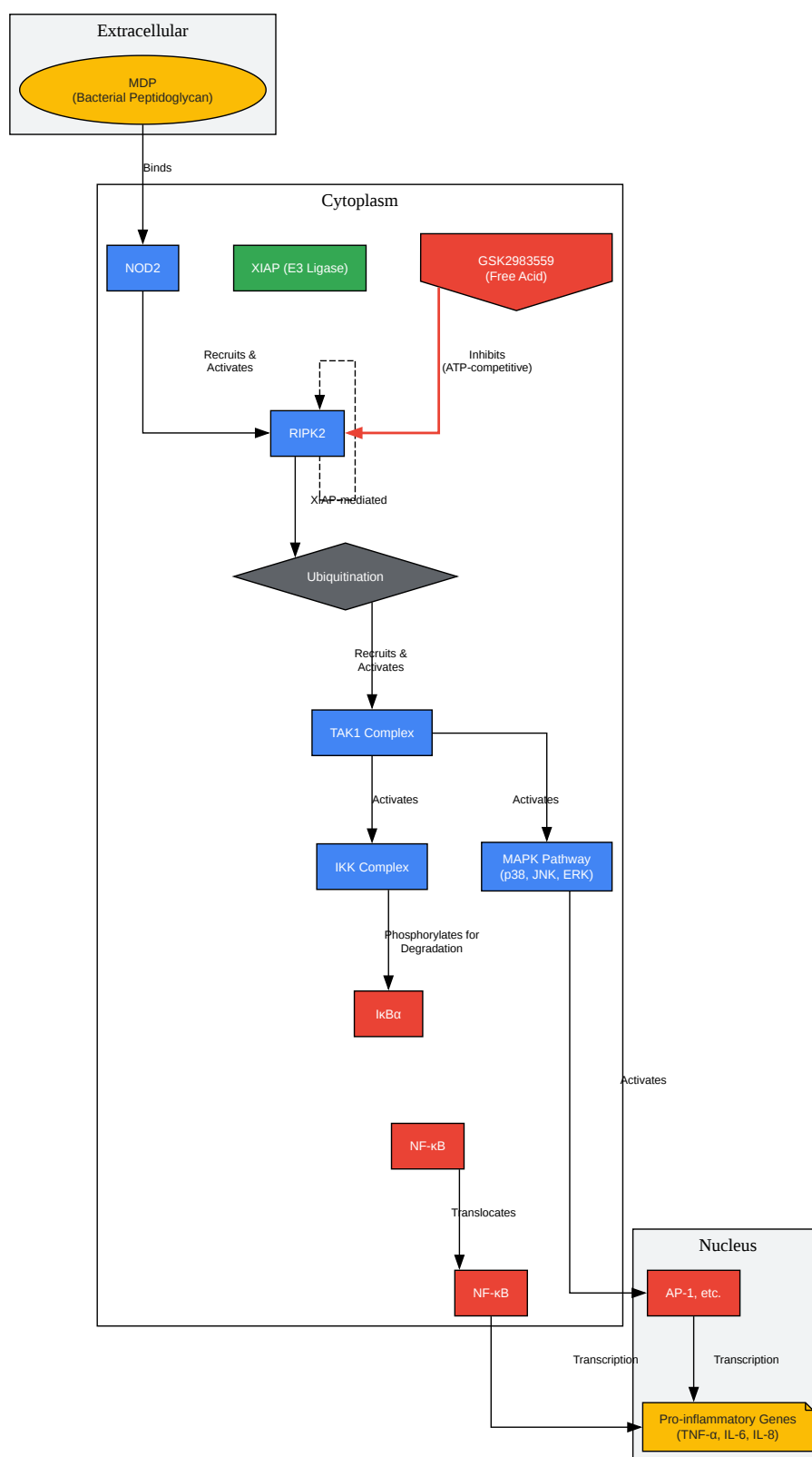
GSK2983559 is a potent, selective, and orally active inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[1] RIPK2 is a critical transducer of the innate immune signaling pathways initiated by the intracellular pattern recognition receptors, nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2.[2][3] By binding to the ATP-binding site of the kinase, GSK2983559 acts as a Type I kinase inhibitor, effectively blocking the downstream inflammatory signaling cascades.[2] Dysregulation of the NOD-RIPK2 pathway is implicated in various inflammatory conditions, including inflammatory bowel disease (IBD).[4][5] Therefore, accurate determination of the inhibitory potency (IC50) of compounds like GSK2983559 is crucial for drug development and research in this area.

These application notes provide detailed protocols for determining the IC50 value of **GSK2983559 free acid** using both biochemical and cell-based assays.

## Target Signaling Pathway: NOD2-RIPK2 Inflammatory Cascade

The NOD2 signaling pathway is a cornerstone of the innate immune response to bacterial components. Upon recognition of its ligand, muramyl dipeptide (MDP), NOD2 oligomerizes and recruits RIPK2 via CARD-CARD domain interactions.[3][6] This proximity induces RIPK2

autophosphorylation and subsequent polyubiquitination by E3 ligases, including XIAP.[6][7] The ubiquitinated RIPK2 acts as a scaffold to recruit and activate the TAK1 complex, which in turn activates two major downstream pathways: the NF- $\kappa$ B and MAPK signaling cascades.[5][6] Activation of these pathways leads to the nuclear translocation of transcription factors that drive the expression of pro-inflammatory cytokines and chemokines, such as TNF- $\alpha$ , IL-6, and IL-8. [3][6]



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Caption: The NOD2-RIPK2 signaling pathway initiated by MDP, leading to inflammatory gene expression.

## Quantitative Data Summary

The IC<sub>50</sub> of GSK2983559 can vary based on the assay format (biochemical vs. cell-based) and the specific experimental conditions. The parent compound, GSK2983559, is a prodrug that is converted to its more active metabolite (the free acid form) in vivo.[8]

Compound	Assay Type	System	Measured Endpoint	IC50 Value (nM)	Reference
GSK2983559 (Prodrug)	Kinase Assay	N/A	RIPK2 Inhibition	65% inhibition at 10 $\mu$ M	[8]
GSK2983559 Active Metabolite (Free Acid)	Biochemical	Purified RIPK2 Enzyme	Kinase Activity	7	[1]
GSK2983559 Active Metabolite (Free Acid)	Biochemical (ADP Transcreeener )	Purified RIPK2 Enzyme	ADP Production	3	[4]
GSK2983559 Active Metabolite (Free Acid)	Cell-Based	HEK293 cells (NOD2-overexprese d)	MDP-induced IL-8 Production	4	[6]
GSK2983559 Active Metabolite (Free Acid)	Cell-Based	THP-1 cells	MDP-induced IL-8 Production	1.34	[9]
GSK2983559 Active Metabolite (Free Acid)	Cell-Based	Human Monocytes	MDP-induced TNF- $\alpha$ Production	13	[6]
GSK2983559 Active Metabolite (Free Acid)	Cell-Based	Human Whole Blood	MDP-induced TNF- $\alpha$ Production	26	[10]

## Experimental Protocols

## Protocol 1: Biochemical IC<sub>50</sub> Determination using an ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based biochemical assay to measure the direct inhibition of purified RIPK2 enzyme activity. It quantifies the amount of ADP produced in the kinase reaction.[\[11\]](#)

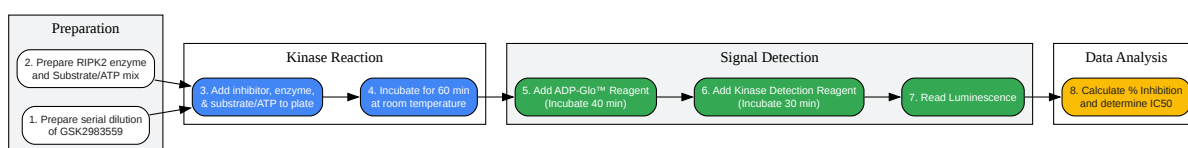
### Materials:

- Recombinant Human RIPK2 Enzyme (Promega, V4084 or similar)
- ADP-Glo™ Kinase Assay Kit (Promega, V9101 or similar)
- **GSK2983559 free acid**
- Substrate (e.g., Myelin Basic Protein, MBP)
- ATP
- RIPK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA; 50μM DTT)[\[11\]](#)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

### Procedure:

- Compound Preparation: Prepare a serial dilution of **GSK2983559 free acid** in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- Kinase Reaction Setup:
  - To the wells of a 384-well plate, add 1 μL of the diluted inhibitor (or DMSO for control).
  - Add 2 μL of RIPK2 enzyme solution (e.g., 10 ng per well).[\[11\]](#)
  - Add 2 μL of a substrate/ATP mixture (e.g., 1 μg/μL MBP and 50 μM ATP).[\[11\]](#)

- Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
- ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
- Incubation: Incubate at room temperature for 40 minutes.
- Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.
- Incubation: Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis:
  - Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration.
  - Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.



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Caption: Workflow for the biochemical IC50 determination of GSK2983559 using the ADP-Glo™ assay.

## Protocol 2: Cell-Based IC50 Determination via Inhibition of MDP-Induced Cytokine Production

This protocol measures the ability of GSK2983559 to inhibit the physiological downstream effects of RIPK2 activation in a cellular context, specifically the production of a pro-inflammatory cytokine.

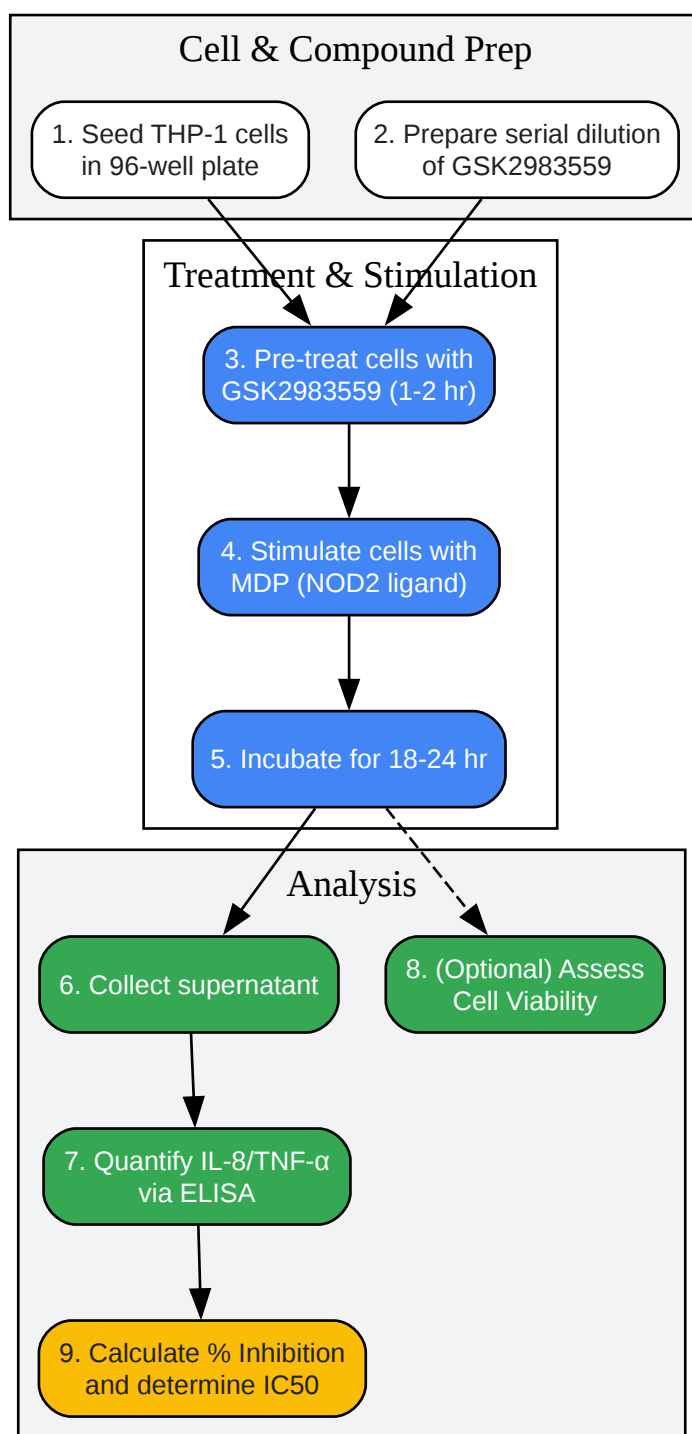
### Materials:

- THP-1 cells (human monocytic cell line) or similar (e.g., RAW264.7)[[12](#)]
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Muramyl dipeptide (MDP), a NOD2 ligand
- **GSK2983559 free acid**
- Lipopolysaccharide (LPS) (optional, for selectivity control)
- 96-well cell culture plates
- Human IL-8 (or TNF- $\alpha$ ) ELISA Kit
- Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)

### Procedure:

- Cell Plating: Seed THP-1 cells into a 96-well plate at a density of approximately  $1 \times 10^5$  cells/well and allow them to adhere or stabilize overnight.
- Compound Treatment:
  - Prepare a serial dilution of **GSK2983559 free acid** in cell culture medium.

- Pre-treat the cells by adding the diluted inhibitor to the wells. Include a vehicle control (e.g., 0.1% DMSO).
- Incubate for 1-2 hours.
- Cell Stimulation:
  - Add MDP to the wells to a final concentration of ~10 µg/mL to stimulate the NOD2-RIPK2 pathway.
  - Include a negative control (no MDP) and a positive control (MDP with vehicle).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for cytokine analysis.
- Cytokine Quantification: Measure the concentration of IL-8 (or TNF-α) in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
- (Optional) Cell Viability: To ensure the observed inhibition is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
- Data Analysis:
  - Subtract the background cytokine levels (no MDP stimulation) from all other readings.
  - Calculate the percentage of inhibition of MDP-induced cytokine production for each inhibitor concentration relative to the vehicle-treated positive control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.



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Caption: Workflow for the cell-based IC<sub>50</sub> determination of GSK2983559 by measuring cytokine inhibition.

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